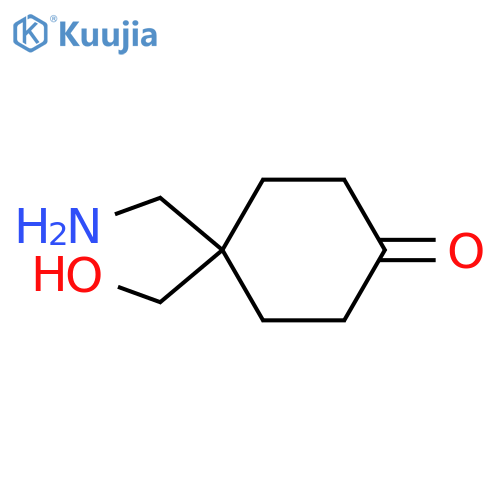Cas no 2167447-05-2 (4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one)

2167447-05-2 structure
商品名:4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one
CAS番号:2167447-05-2
MF:C8H15NO2
メガワット:157.210202455521
CID:5302547
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one
-
- インチ: 1S/C8H15NO2/c9-5-8(6-10)3-1-7(11)2-4-8/h10H,1-6,9H2
- InChIKey: IDAIKHPAARLUKE-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CCC(CN)(CO)CC1
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-250MG |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 250MG |
¥ 1,663.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-100mg |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 100mg |
¥1024.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-5g |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 5g |
¥12247.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-5G |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 5g |
¥ 12,474.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-100MG |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 100MG |
¥ 1,042.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-500mg |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 500mg |
¥2722.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-1g |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 1g |
¥4082.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-1G |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 1g |
¥ 4,158.00 | 2023-03-30 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00977027-1g |
4-(Aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 98% | 1g |
¥5530.0 | 2023-03-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-500MG |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 500MG |
¥ 2,772.00 | 2023-03-30 |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
2167447-05-2 (4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one) 関連製品
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2167447-05-2)4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one

清らかである:99%
はかる:1g
価格 ($):725.0